molecular formula C20H16ClNO4S B2880052 2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile CAS No. 860611-37-6

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B2880052
CAS No.: 860611-37-6
M. Wt: 401.86
InChI Key: LBTXGORFLPCPME-UHFFFAOYSA-N
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Description

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative characterized by a unique combination of functional groups: two acetyl groups at the 2-position, a benzenesulfonyl group at the 1-position, a 4-chlorophenyl substituent at the 3-position, and a carbonitrile moiety at the 1-position.

Properties

IUPAC Name

2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTXGORFLPCPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, identified by its CAS number 860611-37-6, is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action based on recent research findings.

  • Molecular Formula : C20H16ClNO4S
  • Molar Mass : 401.86 g/mol
  • Structure : The compound features a cyclopropane core substituted with acetyl and benzenesulfonyl groups, alongside a chlorophenyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various compounds structurally related to 2,2-diacetyl derivatives. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown significant efficacy against various bacterial strains.

  • Study Findings :
    • Compounds similar to 2,2-diacetyl derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
    • The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored through various assays.

  • In Vitro Studies :
    • A study reported that certain derivatives showed significant antiproliferative effects on cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma) with IC50 values in the nanomolar range .
    • The compounds exhibited cytotoxicity by inducing cell cycle arrest and apoptosis in cancer cells.
  • Mechanism of Action :
    • The anticancer activity is attributed to the ability of these compounds to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics essential for cell division .
    • Additionally, some studies suggest that these compounds may inhibit angiogenesis, further contributing to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial properties using the tube dilution technique. Among these, several compounds showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole.

CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
2,2-Diacetyl DerivativeModerateStrong

Case Study 2: Anticancer Assessment

In a comprehensive study evaluating antiproliferative activities against three cancer cell lines:

CompoundCell LineIC50 (µM)
Compound CHT-290.5
Compound DM210.3
2,2-Diacetyl DerivativeMCF70.7

These results indicate that the compound exhibits promising anticancer properties that warrant further investigation.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The benzenesulfonyl and carbonitrile groups in the target compound likely increase its acidity and stability compared to carboxamide-containing analogs (e.g., ).
  • Chlorinated Aromatics : The 4-chlorophenyl group may enhance agrochemical activity, as seen in dichlorophenyl-containing pesticides like etaconazole (). However, fewer chlorine atoms might reduce persistence compared to dichlorophenyl analogs.
  • Acetyl vs. Triazole : The diacetyl groups in the target compound could improve membrane permeability compared to polar triazole rings in etaconazole but may reduce target-specific binding .

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